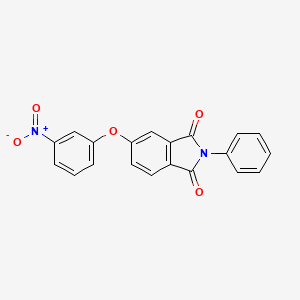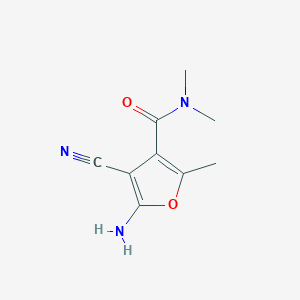![molecular formula C22H24N2O5S B12458094 (1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a dihydroindole-1-sulfonyl moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the carboxylic acid group: This is often done via oxidation reactions or carboxylation of suitable intermediates.
Attachment of the phenylcarbamoyl group: This step involves the reaction of the cyclohexane derivative with a suitable isocyanate or carbamoyl chloride.
Introduction of the dihydroindole-1-sulfonyl moiety: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dihydroindole-1-sulfonyl moiety may play a key role in binding to these targets, while the cyclohexane and phenylcarbamoyl groups may influence the compound’s overall bioactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID: This compound is unique due to its specific stereochemistry and combination of functional groups.
Other dihydroindole derivatives: Compounds with similar indole moieties may exhibit comparable biological activities.
Cyclohexane derivatives: Compounds with cyclohexane rings and various substituents can be used for comparison in terms of chemical reactivity and biological activity.
Uniqueness
The uniqueness of (1R,2S)-2-{[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H24N2O5S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(1R,2S)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c25-21(18-6-2-3-7-19(18)22(26)27)23-16-9-11-17(12-10-16)30(28,29)24-14-13-15-5-1-4-8-20(15)24/h1,4-5,8-12,18-19H,2-3,6-7,13-14H2,(H,23,25)(H,26,27)/t18-,19+/m0/s1 |
Clé InChI |
KOGPBUASJNWATH-RBUKOAKNSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B12458015.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
![(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)

![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)


![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)
![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
